2-Phenylcyclohexanone

Catalog No.
S794380
CAS No.
1444-65-1
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylcyclohexanone

CAS Number

1444-65-1

Product Name

2-Phenylcyclohexanone

IUPAC Name

2-phenylcyclohexan-1-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

DRLVMOAWNVOSPE-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2

Synonyms

(±)-2-Phenylcyclohexanone; 2-Phenyl-1-cyclohexanone; NSC 22252; α-Phenylcyclohexanone

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2

Precursor for Pharmaceuticals and Fine Chemicals:

-PCH can be a starting material for the synthesis of various pharmaceuticals and fine chemicals. For instance, it can be converted to 6-oxo-6-phenyl-hexanoic acid, a key intermediate in the production of certain antibiotics and anti-inflammatory drugs [1].

Source

[1] You can find information on the use of 2-PCH for production of 6-oxo-6-phenyl-hexanoic acid in product descriptions from chemical suppliers like Fisher Scientific

Substrate for Catalyst Development:

-PCH's chemical structure makes it a suitable substrate for researchers developing new catalysts. Studies have explored its use in reactions like dynamic kinetic resolution, where scientists aim to obtain one enantiomer (mirror image) of a chiral molecule more efficiently [2]. By investigating how 2-PCH reacts with different catalysts, researchers can develop methods for synthesizing other chiral compounds with higher selectivity.

Source

[2] A research paper on ResearchGate discusses the use of 2-PCH in dynamic kinetic resolution:

2-Phenylcyclohexanone is an organic compound characterized by the molecular formula C12_{12}H14_{14}O. It is classified as a ketone, specifically a derivative of cyclohexanone, where a phenyl group is attached to the second carbon of the cyclohexanone ring. This compound is notable for its distinct aromatic properties and serves as an important intermediate in organic synthesis, particularly in the manufacture of various chemical substances and pharmaceuticals .

2-Phenylcyclohexanone is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also a suspected endocrine disruptor []. Always handle this compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood in a well-ventilated area [].

Data:

  • No specific data on acute toxicity is readily available.
  • However, due to its structural similarity to other aromatic ketones, it is advisable to handle it with caution [].
, including:

  • Oxidation: The compound can be oxidized to form its oxime derivative.
  • Reduction: Reduction processes yield 2-phenylcyclohexanol.
  • Substitution: It can undergo nitration, resulting in the formation of 2-(4'-nitrophenyl)cyclohexanone.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and a mixture of concentrated nitric acid and sulfuric acid for nitration .

Several methods are available for synthesizing 2-phenylcyclohexanone:

  • Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide (a Grignard reagent), followed by acid hydrolysis.
  • Friedel-Crafts Acylation: Benzene is acylated with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Catalytic Hydrogenation: Industrially, it can be produced through the catalytic hydrogenation of phenylcyclohexene or the oxidation of 2-phenylcyclohexanol .

2-Phenylcyclohexanone has diverse applications across various fields:

  • Organic Synthesis: It acts as an intermediate in synthesizing numerous organic compounds.
  • Pharmaceuticals: The compound is utilized in developing therapeutic agents and drug formulations.
  • Fragrance and Flavor Industry: It is employed in producing fragrances and flavors due to its aromatic properties .

Research into the interactions of 2-phenylcyclohexanone often focuses on its reactivity with nucleophiles. The compound's carbonyl group can react with nitrogen-containing compounds, leading to the formation of new chemical bonds. These interactions are significant in both synthetic chemistry and potential biological applications. Additionally, environmental factors such as temperature and pH can influence its stability and reactivity .

Several compounds share structural similarities with 2-phenylcyclohexanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-ChlorocyclohexanoneChlorine substituent on cyclohexanoneDifferent reactivity due to chlorine presence
4-PhenylcyclohexanonePhenyl group at position fourVarying steric effects compared to 2-position
1,4-Cyclohexanedione monoethylene acetalDione structureMore reactive due to two carbonyl groups
4-(Hydroxymethyl)cyclohexanoneHydroxymethyl substituentHydroxyl group introduces different reactivity
1-(Chloromethyl)-4-(trifluoromethoxy)benzeneChloromethyl and trifluoromethoxy groupsUnique electronic properties due to trifluoromethyl group

Uniqueness: The presence of the phenyl group at the second position distinguishes 2-phenylcyclohexanone from other cyclohexanone derivatives, imparting unique chemical properties and reactivity that make it valuable in organic synthesis and industrial applications .

XLogP3

2.6

Other CAS

1444-65-1

Wikipedia

2-phenylcyclohexan-1-one

Dates

Last modified: 08-15-2023

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